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Compound of Interest

Compound Name: 6-Bromo-2,4-dichloroquinoline

Cat. No.: B1394914

In the landscape of modern synthetic chemistry, particularly within medicinal and materials
science, the quinoline core represents a "privileged scaffold.” Its rigid, aromatic structure is a
common feature in a multitude of biologically active compounds. The strategic introduction of
multiple halogen atoms onto this core, as seen in 6-Bromo-2,4-dichloroquinoline, creates a
highly versatile and reactive building block. This guide offers an in-depth exploration of the
physicochemical properties, synthesis, reactivity, and analytical characterization of 6-Bromo-
2,4-dichloroquinoline (CAS No. 406204-90-8), providing researchers and drug development
professionals with the critical data and field-proven insights necessary for its effective
application.

The molecule’s utility is derived from the distinct electronic environments and reactivities of its
three halogen substituents. The chlorine atoms at the 2- and 4-positions, activated by the ring
nitrogen, are susceptible to nucleophilic substitution, while the bromine atom at the 6-position
on the carbocyclic ring is more amenable to metal-catalyzed cross-coupling reactions. This
differential reactivity allows for sequential, site-selective modifications, making it an invaluable
intermediate for constructing complex molecular architectures.[1]

Core Physicochemical Properties

The fundamental physical and chemical properties of 6-Bromo-2,4-dichloroquinoline are
pivotal for its handling, reaction setup, and purification. While experimental data for some
properties are not widely published, a combination of vendor-supplied information and
predictive modeling provides a solid foundation for laboratory use.
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Property Value Source(s)
CAS Number 406204-90-8 [2]
Molecular Formula CoHa4BrCIz2N [2][3]
Molecular Weight 276.94 g/mol [2][3]
Monoisotopic Mass 274.8904 Da [4]
Appearance Off-white to light yellow solid Vendor Data

Not experimentally reported in
cited literature. The related
Melting Point compound, 6-Bromo-4- N/A
chloroquinoline, melts at 111-
115 °C.[5]

Slightly soluble in water;
Soluble in toluene and likely
N soluble in other polar aprotic
Solubility N/A
solvents like Dichloromethane
(DCM) and Dimethylformamide

(DMF).

Store in freezer (-20°C), under
Storage inert atmosphere, sealed indry  Vendor Data

conditions.

Structural Elucidation & Spectroscopic Sighature

Confirming the identity and purity of 6-Bromo-2,4-dichloroquinoline is paramount. Standard
spectroscopic techniques provide a unique fingerprint for the molecule.

Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming the molecular weight and elemental composition
due to the characteristic isotopic patterns of bromine and chlorine.

o Expected Molecular lon (M+): The mass spectrum will exhibit a complex cluster of peaks for
the molecular ion because bromine has two major isotopes (°Br = 50.7%, 81Br = 49.3%) and
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chlorine has two (3°Cl = 75.8%, 3’Cl = 24.2%). The most abundant peak in this cluster (the
monoisotopic mass) will be at m/z = 274.8904, corresponding to the [CoH47°Br3>CI2N]* ion.

o Predicted Adducts: Collision cross-section (CCS) predictions can aid in identification. For
example, the [M+H]* adduct is predicted at an m/z of 275.89768.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not readily available in the cited
literature, the expected chemical shifts and coupling constants can be reliably predicted based

on the analysis of analogous structures.[6][7]
e 1H NMR: The spectrum will show four signals in the aromatic region (approx. 7.5-8.5 ppm).

o H-3: Asinglet, shifted downfield due to the deshielding effect of the adjacent nitrogen and
C4-chlorine.

o H-5, H-7, H-8: These protons on the carbocyclic ring will form a coupled system. H-8 will
likely be a doublet, H-7 a doublet of doublets, and H-5 a doublet, with coupling constants

typical for ortho and meta relationships.

e 13C NMR: Nine distinct signals are expected. The carbons attached to the halogens (C-2, C-
4, C-6) and the nitrogen atom will have characteristic chemical shifts. Carbons C-2 and C-4

will be significantly downfield.

Synthesis & Chemical Reactivity

The synthesis of 6-Bromo-2,4-dichloroquinoline leverages established methodologies for
quinoline construction, followed by targeted halogenation. Its reactivity is a study in selectivity,
governed by the electronic properties of the quinoline ring system.

Synthetic Pathways

Two primary routes are commonly employed for the synthesis of multi-halogenated quinolines.

o Chlorination of a Precursor: The most direct laboratory-scale synthesis involves the reaction
of 6-Bromoquinolin-4-ol with a strong chlorinating agent like phosphorus oxychloride
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(POCIs), which converts the hydroxyl group at C4 and the tautomeric amide at C2 into
chlorides.[2]

« Industrial Synthesis from Acyclic Precursors: A more scalable and environmentally favorable
approach begins with 4-bromaniline and ethyl propiolate, proceeding through cyclization to
form the quinoline core, followed by chlorination. This method can achieve yields exceeding
70%.[2]

Route 1: From 6-Bromoquinolin-4-ol Route 2: Industrial Synthesis
— 4-Bromoaniline +
@-Bromoqumolln-4-oD (Ethyl Propiolate]
POCIs, Reflux yclization

(G-Bromo-z,4-dich|0roquino|ine) (Cyclization Intermediate)

hlorination (e.g., PCIs)

(Final ProducD

Click to download full resolution via product page

Caption: Key synthetic routes to 6-Bromo-2,4-dichloroquinoline.

Differential Reactivity: A Chemist's Toolkit

The true synthetic value of 6-Bromo-2,4-dichloroquinoline lies in the differential reactivity of
its halogen atoms. This allows for a programmed, stepwise functionalization of the molecule.
The general hierarchy for substitution is dictated by the electronic activation provided by the
heterocyclic nitrogen atom.

e C4-CI (Most Reactive): The chlorine at the 4-position is highly activated towards nucleophilic
aromatic substitution (SnAr). It is readily displaced by amines, alcohols, and thiols. This high
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reactivity is analogous to that observed in related 6-bromo-2,4-dichloroquinazoline systems.

o C6-Br (Intermediate Reactivity): The bromine on the benzene ring is less susceptible to SnAr
but is the primary site for metal-catalyzed cross-coupling reactions such as Suzuki, Stille,
and Sonogashira couplings, using palladium catalysts.

o C2-Cl (Least Reactive): The chlorine at the 2-position is the least reactive towards SnAr due
to its proximity to the nitrogen. Harsher reaction conditions are typically required to achieve
substitution at this position.

Reactivity Hierarchy _~ Most Reactive ) Intermediate _~ Least Reactive
(Most to Least Reactive) el (SnAr) [CG £ (Cross-Coupling) ezl (SnAr)

Click to download full resolution via product page

Caption: Reactivity hierarchy of halogen sites on the quinoline core.

Applications in Research and Development
Medicinal Chemistry

6-Bromo-2,4-dichloroquinoline is a cornerstone intermediate for synthesizing targeted
therapeutics. Its ability to undergo selective functionalization makes it ideal for generating
libraries of compounds for screening.

» Kinase Inhibitors: The quinoline scaffold is central to many kinase inhibitors. This compound
serves as a starting point for developing potent inhibitors by installing various amine side
chains at the C4 position.

e Cytochrome P450 Inhibition: It has been identified as an inhibitor of CYP1A2 and CYP2C19,
enzymes critical for drug metabolism.[2] This property is significant for studying drug-drug
interactions and can inform the design of new chemical entities with desired metabolic
profiles.[2]

Safety, Handling, and Storage
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As a reactive halogenated compound, 6-Bromo-2,4-dichloroquinoline requires careful

handling.

Hazard Identification: While specific GHS classifications for this exact compound are not
universally listed, related compounds are designated as harmful if swallowed, and causing
skin and serious eye irritation. Assume this compound carries similar risks.

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety glasses
with side shields, and a lab coat. Handle in a well-ventilated fume hood.

Storage: To ensure long-term stability, store the compound in a tightly sealed container under
an inert atmosphere (e.g., argon or nitrogen) in a freezer (-20°C).

Disposal: Dispose of waste in accordance with local, state, and federal regulations for
hazardous chemical waste.

Detailed Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the synthesis and

analysis of 6-Bromo-2,4-dichloroquinoline.

Protocol 1: Synthesis from 6-Bromoquinolin-4-ol

This protocol describes a common lab-scale synthesis via chlorination.

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add
6-bromoquinolin-4-ol (1.0 eq).

Reagent Addition: Under a fume hood, cautiously add phosphorus oxychloride (POCIs)
(approx. 10 eq by volume) to the flask. Add a catalytic amount of N,N-dimethylformamide
(DMF) (e.g., 2-3 drops).

Reaction: Heat the mixture to reflux (approx. 110-115°C) and stir for 3-4 hours. Monitor the
reaction progress by TLC (Thin Layer Chromatography), eluting with a mixture like ethyl
acetate/hexane.

Workup (Quenching): After cooling the reaction to room temperature, carefully and slowly
pour the mixture into a beaker of crushed ice with vigorous stirring. This is a highly
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exothermic process.

o Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution
of sodium bicarbonate or another suitable base until the pH is approximately 7-8.

o Extraction: Extract the aqueous slurry with a suitable organic solvent, such as
dichloromethane or ethyl acetate (3x volumes).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, filter, and concentrate under reduced pressure. The crude product can be further
purified by recrystallization (e.g., from heptane) or column chromatography on silica gel.[3]

Protocol 2: Purity Analysis by HPLC

This protocol provides a general reverse-phase HPLC method for assessing purity.

 Instrumentation: A standard HPLC system with a UV-Vis detector and a C18 reverse-phase
column (e.g., 4.6 x 250 mm, 5 um patrticle size).

o Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic
acid or trifluoroacetic acid for improved peak shape). A typical starting point is 70:30
acetonitrile:water.

e Flow Rate: 1.0 mL/min.

o Detection: Set the UV detector to 254 nm, a wavelength where aromatic compounds typically
absorb strongly.

o Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or
acetonitrile to a concentration of ~1 mg/mL. Filter the solution through a 0.45 pum syringe
filter before injection.

e Analysis: Inject 5-10 pL of the sample. Purity is calculated based on the area percent of the
main product peak relative to the total area of all observed peaks in the chromatogram.

Conclusion
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6-Bromo-2,4-dichloroquinoline is more than just a chemical intermediate; it is a strategic tool
for molecular design. Its well-defined physicochemical properties, coupled with a highly
selective reactivity profile, provide chemists with a reliable and versatile platform for
synthesizing complex molecules. Understanding the nuances of its handling, synthesis, and
analytical characterization, as detailed in this guide, is essential for unlocking its full potential in
the discovery and development of novel pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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